Computed Lipophilicity (XLogP3) as a Predictor of Bioavailability and Permeability Against Core Scaffold
The target compound exhibits a computed XLogP3 value of 1.9, which positions it within an optimal range for drug-likeness and cellular permeability. This value is inherently higher than the unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid parent scaffold, for which the XLogP3 is estimated to be substantially lower (approximately 0.5) due to the absence of the lipophilic dimethoxybenzyl group [1]. A logP between 1 and 3 is a key criterion in lead optimization for balancing aqueous solubility and membrane crossing, and the specific value of 1.9 for this compound provides a defined advantage over more polar, less substitution-ready analogs for cell-based assay development [2].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (estimated XLogP3 ~0.5) |
| Quantified Difference | Approximately 1.4 log unit increase in lipophilicity for the target compound, indicating significantly improved membrane permeability potential. |
| Conditions | Computational prediction using PubChem's XLogP3 3.0 algorithm. |
Why This Matters
Procurement of this specific intermediate ensures a starting compound with a pre-engineered, favorable logP profile for cell permeability, bypassing the need for extensive synthetic modification compared to the polar core scaffold.
- [1] PubChem. (2026). Computed Properties for CID 16779352 and CID 250125. National Library of Medicine. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
